2-phenoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methylbenzenesulfonyl chloride and 2-thiophen-2-ylethylamine. These intermediates are then reacted under specific conditions to form the final product.
-
Step 1: Preparation of 4-Methylbenzenesulfonyl Chloride
Reagents: Toluene, sulfuryl chloride
Conditions: Reflux in the presence of a catalyst such as aluminum chloride
Reaction: Toluene reacts with sulfuryl chloride to form 4-methylbenzenesulfonyl chloride.
-
Step 2: Preparation of 2-Thiophen-2-ylethylamine
Reagents: Thiophene, ethylamine
Conditions: Reflux in the presence of a base such as sodium hydroxide
Reaction: Thiophene reacts with ethylamine to form 2-thiophen-2-ylethylamine.
-
Step 3: Formation of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide
Reagents: 4-methylbenzenesulfonyl chloride, 2-thiophen-2-ylethylamine, phenoxyacetic acid
Conditions: Reflux in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC)
Reaction: The intermediates react to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide
- N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide
Uniqueness
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4S2/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-27-19)14-22-21(23)15-26-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23) |
InChI Key |
QIVWNKUHMVFWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.